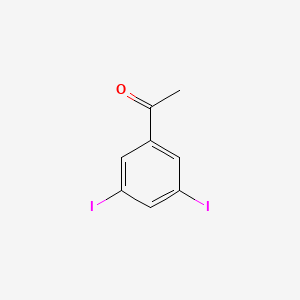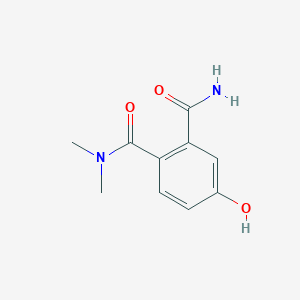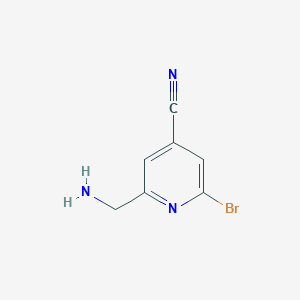
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a 3-chlorophenyl group and a formyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with formic acid to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: The compound is investigated for its potential as an antiviral, antifungal, and anticancer agent.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and a heterocyclic ring but differs in its sulfur-containing thiadiazole ring.
1,2,4-Triazole derivatives: Various derivatives of 1,2,4-triazole exhibit similar biological activities but differ in their substituents and overall structure.
Uniqueness
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Conclusion
This compound is a valuable compound in medicinal chemistry and scientific research Its unique structure and reactivity make it an important intermediate in the synthesis of various biologically active compounds
Eigenschaften
Molekularformel |
C9H6ClN3O |
|---|---|
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-1H-1,2,4-triazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |
InChI-Schlüssel |
KTCYWWZGPRUWLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14849095.png)








![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)
![3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)
